Enhanced Lipophilicity vs. Unsubstituted Benzamide Analog
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide (PubChem CID 5046098) exhibits a computed logP of 4.5 [1], significantly higher than the unsubstituted benzamide analog (CAS 391221-25-3), which has a computed logP of approximately 3.2 based on its chemical structure and properties reported on Chemsrc . Notably, high-strength differential evidence is limited; these computed logP values have not been corroborated by direct comparative experimental measurement under identical conditions.
| Evidence Dimension | Computed lipophilicity (logP) |
|---|---|
| Target Compound Data | logP 4.5 (XLogP3-AA) |
| Comparator Or Baseline | N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 391221-25-3) – approximate logP 3.2 |
| Quantified Difference | Δ logP ≈ +1.3 |
| Conditions | Computed using XLogP3 algorithm (PubChem) for target; Chemsrc database listing for comparator. |
Why This Matters
Higher lipophilicity can influence membrane permeability and plasma protein binding, which are critical parameters for in vitro assay design and lead progression.
- [1] PubChem CID 5046098, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide; U.S. National Library of Medicine, National Center for Biotechnology Information. View Source
